Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside
Overview
Description
Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside is a naturally occurring flavonoid glycoside. It is derived from kaempferol, a type of flavonoid known for its antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer activities .
Mechanism of Action
Target of Action
Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside has been proven to have biological activities for the prevention and treatment of central nervous system (CNS) diseases . Its primary targets are the cells in the CNS, particularly the neurons .
Mode of Action
Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside interacts with its targets, the neurons, by stabilizing the mitochondrial membrane and decreasing reactive oxygen species . This interaction results in neuroprotective effects .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and mitochondrial stability . By stabilizing the mitochondrial membrane and reducing reactive oxygen species, Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside can prevent neuronal damage and promote neuronal health .
Pharmacokinetics
The absorption of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside from the gastrointestinal tract into the blood and then across the blood–brain barrier (BBB) is a crucial aspect of its pharmacokinetics . The compound is found to be completely absorbed in the intestines of rats, and the absorption process follows the first-order kinetics . It can pass through the BBB with passive diffusion .
Result of Action
The molecular and cellular effects of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside’s action include the stabilization of the mitochondrial membrane and a decrease in reactive oxygen species . These effects contribute to its neuroprotective properties, making it a potential drug for the prevention and treatment of neurodegenerative diseases such as Parkinson’s disease .
Action Environment
The action, efficacy, and stability of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound’s absorption from the gastrointestinal tract and transport across the BBB can be affected by factors such as diet and the presence of other compounds
Biochemical Analysis
Cellular Effects
Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside has been proven to have biological activities for the prevention and treatment of central nervous system (CNS) diseases . It can prevent and treat ischemic brain damage, neuronal inflammation, and significantly reduce the neurotoxicity of beta-amyloid-induced nerve cells .
Molecular Mechanism
The molecular mechanism of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside involves its ability to bind to specific biomolecules. For example, it has been shown to bind to DJ-1, a protein implicated in Parkinson’s disease .
Transport and Distribution
Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside can be absorbed in a relatively moderate ratio in the gastrointestinal tract and transported to the brain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside typically involves the glycosylation of kaempferol with glucose derivatives under specific reaction conditions. The process may include the use of catalysts such as acids or enzymes to facilitate the glycosylation reaction. The reaction conditions, including temperature, pH, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the kaempferol backbone .
Scientific Research Applications
Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and glycosylation reactions.
Biology: The compound is studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has shown potential anticancer, neuroprotective, and cardioprotective effects, making it a candidate for drug development.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Comparison with Similar Compounds
Similar Compounds
Kaempferol-3-O-rutinoside: Another glycoside of kaempferol with similar antioxidant and anti-inflammatory properties.
Quercetin-3-O-glucoside: A flavonoid glycoside with comparable biological activities.
Myricetin-3-O-glucoside: Similar in structure and function, with additional hydroxyl groups enhancing its antioxidant capacity.
Uniqueness
Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This unique structure also contributes to its distinct biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O15/c40-23-9-1-20(2-10-23)5-15-30(45)50-19-29-33(47)35(49)38(53-31(46)16-6-21-3-11-24(41)12-4-21)39(52-29)54-37-34(48)32-27(44)17-26(43)18-28(32)51-36(37)22-7-13-25(42)14-8-22/h1-18,29,33,35,38-44,47,49H,19H2/b15-5+,16-6+/t29-,33-,35+,38-,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXQUJGFZPLXJV-AIBWQOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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